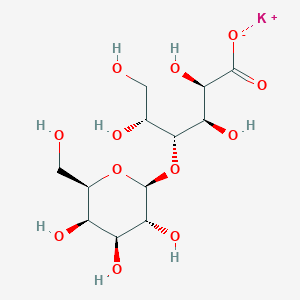

Potassium lactobionate

Description

The exact mass of the compound Unii-UP6ZF49doh is 396.06700759 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12.K/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRNWOIQDVFTSP-WWNCWODVSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21KO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69313-67-3 | |

| Record name | Potassium lactobionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069313673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POTASSIUM LACTOBIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP6ZF49DOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Potassium Lactobionate: A Technical Guide to Reaction Mechanisms and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of potassium lactobionate (B10762962), a compound of significant interest in the pharmaceutical and cosmetic industries. The document outlines the primary reaction mechanisms, presents detailed experimental protocols, and offers a quantitative comparison of various synthetic routes. The information is tailored for professionals engaged in research, development, and manufacturing who require a thorough understanding of the production of this versatile polyhydroxy acid salt.

Introduction to Potassium Lactobionate

This compound is the potassium salt of lactobionic acid (4-O-β-D-galactopyranosyl-D-gluconic acid).[1][2] It is formed by the oxidation of lactose (B1674315), where the aldehyde group of the glucose moiety is converted into a carboxylic acid group.[1][3][4] This transformation imparts unique properties to the molecule, including excellent water solubility, moisturizing capabilities, and antioxidant activity, making it a valuable ingredient in organ preservation solutions, dermatological formulations, and as a pharmaceutical excipient.[5][6][7] The synthesis of this compound can be achieved through several distinct pathways, broadly categorized into chemical and biological methods.[1][8] The choice of synthesis route is critical as it influences product purity, yield, cost-effectiveness, and environmental impact.[8]

Synthesis Methodologies and Reaction Mechanisms

The production of lactobionic acid, the precursor to this compound, is central to the synthesis process. Once lactobionic acid is formed, it is neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to yield this compound.[9][10] The primary synthesis routes for lactobionic acid are detailed below.

Heterogeneous Catalytic Oxidation

Heterogeneous catalytic oxidation is a widely employed chemical method for the synthesis of lactobionic acid.[1][4] This process involves the selective oxidation of lactose using molecular oxygen or air in the presence of a solid catalyst.[11] Noble metals such as palladium (Pd), platinum (Pt), and gold (Au), often supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or activated carbon, are commonly used as catalysts.[1][8][12]

The reaction is typically carried out in an aqueous alkaline medium, with the pH maintained between 8 and 11.[3][11] The alkaline conditions are crucial for achieving high selectivity towards lactobionic acid.[4][13] The general mechanism involves the adsorption of lactose and oxygen onto the catalyst surface, followed by the oxidation of the aldehyde group to a carboxyl group.[13] An intermediate, lactobiono-δ-lactone, may be formed, which then hydrolyzes to lactobionic acid.[4]

Reaction Mechanism: Heterogeneous Catalytic Oxidation

Caption: Heterogeneous catalytic oxidation of lactose to this compound.

Electrochemical Oxidation

Electrochemical synthesis offers an alternative chemical route for the production of lactobionic acid.[1][11] This method involves the electro-catalytic oxidation of lactose at an anode in an electrolytic cell.[3][4] Noble metal electrodes, particularly gold, have been shown to be effective catalysts for this transformation.[3] The process is typically conducted in an alkaline medium, and high yields and selectivities can be achieved.[3] The primary product of the electrochemical oxidation is often the lactone intermediate, which subsequently hydrolyzes to lactobionic acid.[3]

Experimental Workflow: Electrochemical Synthesis

Caption: Workflow for the electrochemical synthesis of this compound.

Biological Synthesis

Biological methods for producing lactobionic acid are gaining traction due to their high selectivity, milder reaction conditions, and environmental friendliness.[1][8] These methods can be divided into microbial fermentation and enzymatic biocatalysis.

In microbial fermentation, whole-cell microorganisms are used to convert lactose into lactobionic acid.[1] Bacteria from the genus Pseudomonas, such as Pseudomonas taetrolens, are commonly employed for this purpose.[1][14][15] These bacteria produce enzymes that facilitate the oxidation of lactose.[15] The process typically involves the oxidation of lactose to lactobion-δ-lactone by a dehydrogenase, followed by hydrolysis to lactobionic acid by a lactonase.[15] Whey, a byproduct of the dairy industry, can be used as a cost-effective source of lactose for this fermentation process.[1][14]

Enzymatic synthesis utilizes isolated enzymes to catalyze the oxidation of lactose.[1][3] This method offers high specificity and can lead to very high product purity.[8] Key enzymes used in this process include cellobiose (B7769950) dehydrogenase (CDH) and lactose oxidase.[1][3] For instance, the enzymatic complex from Zymomonas mobilis, consisting of glucose-fructose oxidoreductase (GFOR) and gluconolactonase (GL), can be used for the bioconversion of lactose.[9][10] In this system, lactose is oxidized to lactobiono-δ-lactone by GFOR, which is then hydrolyzed to lactobionic acid by GL.[9] During the reaction, the pH is controlled by the addition of a base, such as potassium hydroxide, to directly produce the corresponding lactobionate salt.[9][10]

Signaling Pathway: Enzymatic Synthesis by Z. mobilis

Caption: Enzymatic synthesis of this compound using the GFOR/GL system.

Quantitative Data Summary

The selection of a synthesis method is often guided by quantitative parameters such as yield, selectivity, and reaction time. The following tables summarize key data from various synthesis routes for lactobionic acid and its salts.

Table 1: Comparison of Lactobionic Acid Synthesis Methods

| Parameter | Heterogeneous Catalytic Oxidation | Electrochemical Oxidation | Microbial Fermentation | Enzymatic Biocatalysis |

| Catalyst/Biocatalyst | Noble metals (Pd, Pt, Au)[1][8] | Noble metal electrodes (Au, Pt)[3] | P. taetrolens, Z. mobilis[1][8] | CDH, Lactose Oxidase, GFOR/GL[1][8][9] |

| Typical Yield | >90%[8] | >90%[3] | ~96%[8] | Up to 100%[8] |

| Product Purity | Lower, potential for by-products[8] | High[3] | High, very specific conversion[8] | Very high, high selectivity[8] |

| Reaction Conditions | 40-90°C, pH 8-11[11] | Alkaline media[3] | 25-50°C, pH ~6.5[3][14] | Mild temperature and pH[3] |

Table 2: Quantitative Data for Specific Catalytic Systems

| Catalyst System | Lactose Conversion | Selectivity to Lactobionic Acid | Reference |

| Pd-Bi/SBA-15 | 96% | 100% | [13] |

| Au/TiO₂ | High | 100% | [1] |

| Au/Al₂O₃ | High | 100% | [1] |

| Bi-Pt/C | High | High | [1] |

| Supported Gold Catalyst | - | 99% | [11] |

Table 3: Bioproduction Yields of Lactobionate Salts using Z. mobilis

| Lactobionate Salt | Yield | Reference |

| Sodium Lactobionate | 74% | [9][10] |

| This compound | 77% | [9][10] |

| Calcium Lactobionate | 84% | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of lactobionic acid and this compound.

Protocol for Heterogeneous Catalytic Oxidation

This protocol is based on the catalytic oxidation of lactose using a supported noble metal catalyst.

Materials:

-

Lactose solution

-

Supported catalyst (e.g., 1.02% Pd-0.64% Bi/SBA-15)[13]

-

Deionized water

-

Alkaline solution (e.g., 1 M KOH)

-

Reaction vessel with temperature and pH control, and gas inlet

Procedure:

-

Prepare a lactose solution of the desired concentration in deionized water.

-

Add the lactose solution and the catalyst to the reaction vessel. A typical catalyst-to-lactose ratio is 0.21 g of catalyst per gram of lactose.[13]

-

Heat the mixture to the target temperature (e.g., 65°C) with constant stirring.[13]

-

Introduce a controlled flow of air or oxygen into the reaction mixture.

-

Adjust the pH of the solution to the desired alkaline value (e.g., 9.0) using the alkaline solution.[13]

-

Maintain the temperature and pH throughout the reaction, adding the alkaline solution as needed to neutralize the formed lactobionic acid.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing for lactose and lactobionic acid concentration using methods such as HPLC.

-

Upon completion (e.g., after 3 hours for ~96% conversion[13]), cool the reaction mixture.

-

Separate the catalyst by filtration.[11]

-

The resulting solution contains this compound, which can be further purified by concentration and crystallization.[11]

Protocol for Microbial Fermentation using Pseudomonas taetrolens**

This protocol outlines the production of lactobionic acid using P. taetrolens in a bioreactor.

Materials:

-

Pseudomonas taetrolens culture

-

Tryptone Soya Broth (for inoculum preparation)

-

Whey (as a source of lactose)

-

Bioreactor (e.g., 2 L capacity)

-

Centrifuge

-

Saline solution

-

1 M KOH for pH control

Procedure:

-

Inoculum Preparation: Inoculate a loopful of P. taetrolens into 100 mL of Tryptone Soya Broth and incubate at 30°C for 24 hours on an orbital shaker (250 rpm).[8]

-

Bioreactor Setup: Prepare the bioreactor with a whey-containing medium.

-

Inoculation: Centrifuge the inoculum culture, and resuspend the cell pellet in saline. Use this suspension to inoculate the bioreactor.

-

Fermentation: Maintain the culture at 30°C with aeration (e.g., 0.5 L/min) and agitation.[14]

-

pH Control: Maintain the pH at approximately 6.25-6.5 by the controlled addition of 1 M KOH.[14] This will result in the direct formation of this compound.

-

Monitoring and Harvest: Monitor the production of lactobionic acid over a period of 50 to 144 hours.[8]

-

Purification: After fermentation, separate the biomass by centrifugation or microfiltration. The supernatant containing this compound can be further purified using techniques such as ion exchange chromatography or precipitation with ethanol.[16]

Conclusion

The synthesis of this compound can be effectively achieved through various chemical and biological routes. Heterogeneous catalytic oxidation offers high yields and rapid reaction times, making it suitable for large-scale industrial production.[8] However, concerns regarding the use of noble metal catalysts and the potential for by-product formation must be addressed.[8] Biological methods, including microbial fermentation and enzymatic biocatalysis, present a more sustainable and highly selective alternative, yielding a product of exceptional purity.[8] The choice of the optimal synthesis pathway will depend on the specific requirements of the application, balancing factors such as yield, purity, cost, and environmental impact. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis and application of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C12H21KO12 | CID 101203997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ndpublisher.in [ndpublisher.in]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. CN102875612A - Method for preparing lactobionic acid and lactobinate through catalytic oxidation - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biosynthesis of Lactobionic Acid in Whey-Containing Medium by Microencapsulated and Free Bacteria of Pseudomonas taetrolens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Lactobionic Acid in Bioreactor Cultures and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of Potassium Lactobionate Using Zymomonas mobilis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of potassium lactobionate (B10762962), a valuable compound in the pharmaceutical and food industries, utilizing the bacterium Zymomonas mobilis. The process leverages the bacterium's periplasmic enzyme system, primarily glucose-fructose oxidoreductase (GFOR) and gluconolactonase (GL), to catalyze the conversion of lactose (B1674315) into lactobionic acid. Subsequent neutralization with potassium hydroxide (B78521) yields the desired potassium lactobionate salt. This document outlines the detailed experimental protocols, quantitative data from various studies, and visual representations of the key processes.

Core Concepts and Principles

The enzymatic synthesis of lactobionic acid using Zymomonas mobilis is a biocatalytic process that offers high selectivity and operates under mild conditions compared to traditional chemical methods. The core of this process is the GFOR/GL enzyme complex found in the periplasm of Z. mobilis. This system catalyzes the oxidation of various aldose sugars, including the glucose moiety of lactose, into their corresponding lactones.

The overall reaction involves two key steps:

-

Oxidation of Lactose: The enzyme glucose-fructose oxidoreductase (GFOR) oxidizes lactose to lactobiono-δ-lactone. This reaction is coupled with the reduction of a co-substrate, fructose (B13574), to sorbitol. The GFOR enzyme contains a tightly bound NADP cofactor that is regenerated in this coupled reaction.

-

Hydrolysis of Lactone: The intermediate, lactobiono-δ-lactone, is then hydrolyzed by the enzyme gluconolactonase (GL) to form lactobionic acid.

To produce this compound, the pH of the reaction medium is controlled by the addition of potassium hydroxide (KOH). This neutralizes the lactobionic acid as it is formed, resulting in the potassium salt. The use of immobilized whole cells of Z. mobilis is a common strategy to enhance enzyme stability, allow for catalyst reuse, and simplify downstream processing.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on the synthesis of lactobionate salts using Zymomonas mobilis.

| Parameter | Optimal Value | Reference |

| pH | 6.4 - 6.8 | [1][2] |

| Temperature | 39 - 43 °C | [1][2] |

Table 1: Optimal Reaction Conditions for Lactobionic Acid Production. This table highlights the optimal pH and temperature ranges for the enzymatic conversion of lactose to lactobionic acid using immobilized Zymomonas mobilis cells.

| Lactobionate Salt | Achieved Yield | Purity after Precipitation | Reference |

| Sodium Lactobionate | 74% | ~95% | [3] |

| This compound | 77% | ~95% | [3] |

| Calcium Lactobionate | 84% | ~95.8% | [3] |

Table 2: Yields and Purity of Various Lactobionate Salts. This table presents the reported yields for the bioproduction of different lactobionate salts and their purity levels following purification by ethanol (B145695) precipitation.

| Parameter | Observation | Reference |

| Biocatalyst Reusability | Retained enzymatic activity for 23 consecutive 24-hour batches. | [1] |

| Storage Stability | The immobilized biocatalyst maintained its activity for up to 120 days of storage. | [1] |

Table 3: Stability and Reusability of Immobilized Zymomonas mobilis Biocatalyst. This table showcases the operational stability of calcium-alginate immobilized Z. mobilis cells in repeated batch reactions.

Detailed Experimental Protocols

This section provides a compilation of methodologies for the key stages of this compound synthesis.

Protocol 1: Preparation and Cultivation of Zymomonas mobilis

This protocol details the cultivation of Zymomonas mobilis to produce biomass with high GFOR/GL enzyme activity.

Materials:

-

Zymomonas mobilis strain (e.g., ATCC 29191)

-

Growth Medium:

-

Glucose: 20.0 g/L

-

Yeast extract: 5.0 g/L

-

KH2PO4: 1.0 g/L

-

(NH4)2SO4: 1.0 g/L

-

MgSO4·7H2O: 0.5 g/L

-

-

Distilled water

-

Shaker incubator

-

Centrifuge

Procedure:

-

Prepare the growth medium by dissolving all components in distilled water and adjust the pH to 7.0.[4]

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.[4]

-

Inoculate the sterile medium with a stock culture of Zymomonas mobilis.

-

Incubate the culture at 30°C with agitation (e.g., 150 rpm) until the desired cell density is reached.

-

Harvest the bacterial cells by centrifugation (e.g., 20,000 x g for 20 minutes).[5]

-

Wash the cell pellet with sterile saline or buffer to remove residual medium components.

-

The resulting cell paste can be used directly for immobilization or bioconversion.

Protocol 2: Immobilization of Zymomonas mobilis in Calcium Alginate

This protocol describes the entrapment of Z. mobilis cells in a calcium alginate matrix, a common method for whole-cell immobilization.

Materials:

-

Zymomonas mobilis cell paste (from Protocol 1)

-

Sodium alginate solution (2-4% w/v, sterile)

-

Calcium chloride solution (0.2 M, sterile)

-

Sterile saline

-

Syringe with a needle or peristaltic pump

-

Magnetic stirrer

Procedure:

-

Prepare a sterile 2-4% (w/v) sodium alginate solution in deionized water. Gentle heating can aid dissolution.

-

Aseptically mix the Z. mobilis cell paste with the sterile sodium alginate solution to achieve a homogeneous mixture.

-

Prepare a sterile 0.2 M calcium chloride solution in a beaker with gentle stirring.

-

Extrude the cell-alginate mixture dropwise into the calcium chloride solution from a height of 10-15 cm using a syringe or pump. Gel beads will form instantly upon contact.

-

Allow the beads to harden in the calcium chloride solution for at least 1-2 hours with gentle agitation.

-

Collect the immobilized cell beads by decanting the solution or using a sterile sieve.

-

Wash the beads thoroughly with sterile saline to remove excess calcium chloride and unentrapped cells. The immobilized biocatalyst is now ready for use.

Protocol 3: Enzymatic Bioconversion to this compound

This protocol outlines the batch bioconversion process for producing this compound using immobilized Z. mobilis cells.

Materials:

-

Immobilized Zymomonas mobilis beads (from Protocol 2)

-

Reaction Medium:

-

Lactose solution (e.g., 700 mmol/L)

-

Fructose solution (e.g., 600 mmol/L)

-

-

Potassium hydroxide (KOH) solution (e.g., 7.0 mol/L) for pH control

-

Bioreactor or stirred-tank reactor with pH and temperature control

-

Magnetic stirrer

Procedure:

-

Prepare the reaction medium containing the desired concentrations of lactose and fructose in a bioreactor.

-

Add the immobilized Zymomonas mobilis beads to the reaction medium.

-

Continuously monitor the pH of the reaction mixture.

-

Control the pH within the range of 6.4-6.8 by the automated or manual addition of a KOH solution.[1][2] The addition of KOH neutralizes the produced lactobionic acid, forming this compound.[3]

-

Continue the reaction under magnetic stirring for a predetermined duration (e.g., 24 hours) or until substrate depletion is observed.

-

Upon completion, separate the immobilized beads from the reaction broth for potential reuse. The broth now contains this compound, sorbitol, and unreacted substrates.

Protocol 4: Downstream Processing and Purification of this compound

This protocol describes a method for purifying this compound from the bioconversion broth.

Materials:

-

Bioconversion broth containing this compound

-

Ethanol (96% v/v)

-

Centrifuge or filtration system

-

Peristaltic pump

-

Apparatus for solvent evaporation (e.g., rotary evaporator)

Procedure:

-

Subject the bioconversion broth to an initial clarification step, such as centrifugation, to remove any remaining cell debris or particulates.

-

Slowly add 96% (v/v) ethanol to the clarified broth with constant stirring until a final ethanol concentration of 75% (v/v) is reached.[3] The addition can be controlled using a peristaltic pump.

-

This compound will precipitate out of the solution due to its low solubility in the ethanol-water mixture.

-

To enhance precipitation, store the mixture at a low temperature (below 0°C) for 24 hours.[3]

-

Separate the precipitate (this compound) from the supernatant by centrifugation or filtration. The supernatant will contain more soluble components like sorbitol and unreacted sugars.

-

Wash the precipitate with a 75% ethanol solution to remove impurities.

-

Dry the purified this compound precipitate, for example, using a vacuum oven or freeze-dryer.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic pathway and the experimental workflow.

Caption: Enzymatic conversion of lactose to this compound.

Caption: Workflow for this compound production.

References

Chemical and physical properties of Potassium lactobionate for research applications

This guide provides a detailed overview of the core chemical and physical properties of potassium lactobionate (B10762962), tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visualizations to support its application in a research setting.

Chemical and Physical Properties

Potassium lactobionate is the potassium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose.[1] It presents as a white crystalline powder and is known for its high solubility in water.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₁KO₁₂ |

| Molecular Weight | 396.39 g/mol [2] |

| Appearance | White powder[2] |

| Melting Point | 196-198 °C[3] |

| Storage Temperature | 2 - 8 °C[3] |

Table 2: Stability and pH Information

| Property | Value | Notes |

| Stability | Recovery >99% after 6 months at 40°C and 75% relative humidity.[3] | |

| pH of Enzymatic Synthesis | 6.4 | This is the optimal pH for the enzymatic activity of the glucose-fructose-oxidoreductase (GFOR)/gluconolactonase (GL) system used in its bioproduction.[3] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory equipment and conditions.

Determination of Melting Point

Objective: To determine the melting point range of this compound using a capillary melting point apparatus.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if the sample is not finely powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[4]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube, aiming for a height of about 2-3 mm.[5]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to ensure the solid is tightly packed at the sealed end.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known (196-198 °C), rapidly heat the block to about 20°C below this temperature.

-

Then, decrease the heating rate to a slow 1-2°C per minute to allow for precise observation.[6]

-

-

Observation: Continuously observe the sample through the magnifying lens.

-

Recording the Melting Range:

-

Record the temperature at which the first sign of melting (a droplet of liquid) is observed.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.[5]

-

The melting point is reported as this temperature range.

-

-

Cooling: Allow the apparatus to cool down sufficiently before conducting another measurement.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature using the shake-flask method.[7]

Materials:

-

This compound

-

Distilled or deionized water

-

Conical flasks or vials with secure caps

-

A shaking incubator or an orbital shaker set to a constant temperature (e.g., 25 °C)

-

An analytical balance

-

A filtration device (e.g., syringe filters with a pore size of 0.45 µm or smaller)

-

A suitable analytical method for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry)

Procedure:

-

Preparation of Supersaturated Solutions: In several flasks, add an excess amount of this compound to a known volume of water. Using an excess of the solid ensures that the solution reaches saturation.

-

Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The shaking speed should be adequate to keep the solid particles suspended.[7]

-

Phase Separation: After the equilibration period, cease shaking and allow the flasks to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each flask, being cautious not to disturb the settled solid.

-

Filtration: Immediately filter the collected supernatant using a syringe filter to remove any remaining undissolved microparticles. This step is crucial for accurate measurement.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a pre-validated analytical method.

-

Data Analysis: The average concentration from the replicate flasks is taken as the equilibrium solubility of this compound at the specified temperature. The result should be reported in appropriate units, such as mg/mL or g/100 mL.

Determination of Specific Optical Rotation

Objective: To measure the specific optical rotation of a this compound solution using a polarimeter.

Materials:

-

This compound

-

A high-precision analytical balance

-

A volumetric flask

-

A polarimeter

-

A polarimeter cell (sample tube) with a known path length (e.g., 1 decimeter)

-

High-purity solvent (e.g., water)

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise mass of this compound.

-

Dissolve the weighed sample in a volumetric flask with the chosen solvent to create a solution of a known concentration (c), typically expressed in g/mL.[8]

-

-

Instrument Calibration:

-

Power on the polarimeter and allow the light source (commonly a sodium D-line at 589 nm) to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent and place it in the instrument's sample chamber.

-

Calibrate the instrument to a zero reading by adjusting the analyzer until the visual field reaches its minimum intensity.[9]

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution.

-

Fill the cell with the solution, ensuring no air bubbles are present in the light path.[9]

-

Place the filled cell back into the polarimeter.

-

Rotate the analyzer to determine the new angle of minimum light intensity.

-

Record this observed angle of rotation (α) in degrees.[9]

-

-

Calculation of Specific Rotation:

-

The specific rotation, [α], is calculated using Biot's law: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[8]

-

-

The specific rotation should be reported along with the temperature (T) and the wavelength (λ) of the light source used, for example, as [α]²⁰_D.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and workflows relevant to the research applications of this compound.

Enzymatic Synthesis of this compound

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. watson-bio.com [watson-bio.com]

- 3. This compound (69313-67-3) for sale [vulcanchem.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Analysis of Potassium Lactobionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural characterization and analysis of potassium lactobionate (B10762962). The document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables and outlining detailed experimental protocols.

Introduction to Potassium Lactobionate

This compound is the potassium salt of lactobionic acid. Lactobionic acid is a disaccharide formed from gluconic acid and galactose. It is classified as a polyhydroxy acid (PHA) and sees wide application in the pharmaceutical, cosmetic, and food industries due to its properties as an antioxidant, chelating agent, and humectant. Accurate and thorough characterization of its molecular structure is critical for quality control, stability studies, and formulation development. Spectroscopic methods are paramount for providing this detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its complex polyhydroxy structure.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound, typically run in D₂O, is expected to be complex due to the numerous non-equivalent protons in the galactose and gluconate moieties.[1]

-

Anomeric Protons: Signals for anomeric protons are typically found in the downfield region of the carbohydrate spectrum, around 4.5-5.5 ppm.

-

Ring Protons: The other protons on the sugar rings, being attached to carbons bearing hydroxyl groups, are expected to resonate in a crowded region between 3.50 and 4.10 ppm, often presenting as complex multiplets.[2]

-

Methylene Protons: Protons on the carbons not part of the ring systems will also fall within this complex region.

Due to significant signal overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often necessary for the complete and unambiguous assignment of all proton signals.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a clear count of the carbon environments. The spectrum for this compound shows twelve distinct signals, corresponding to the twelve carbon atoms in its structure.[2] The chemical shifts are sensitive to the local electronic environment, confirming the presence of the carboxylate group and the polyol structure.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts for this compound, recorded in D₂O.[2]

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| C-1' (Galactose) | 106.1 |

| C-1 (Gluconic Acid) | 179.3 |

| C-2 | 74.4 |

| C-3 | 75.8 |

| C-4 | 81.3 |

| C-5 | 74.1 |

| C-6 | 63.8 |

| C-2' | 74.4 |

| C-3' | 76.1 |

| C-4' | 71.3 |

| C-5' | 78.1 |

| C-6' | 63.8 |

Data sourced from Delagustin et al., 2017.[2]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of this compound.[3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O), a common solvent for polar, water-soluble compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion, which is crucial for complex molecules like this compound.[1]

-

Tune and shim the probe to the D₂O sample to optimize the magnetic field homogeneity.

-

Set the sample temperature, typically to 298 K (25 °C).

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Apply a solvent suppression pulse sequence if a residual HDO signal is significant.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.[4]

-

(Optional) 2D NMR: If assignments are ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale. For D₂O, the residual HDO peak (around 4.79 ppm) can be used as a reference.

-

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the hydroxyl (-OH) groups and the carboxylate (-COO⁻) group.

The IR spectrum of a potassium carboxylate is distinct from its corresponding carboxylic acid. The sharp C=O stretch of the acid (around 1700-1725 cm⁻¹) is replaced by two characteristic stretches for the carboxylate anion.[5]

Data Presentation: Characteristic IR Absorption Bands

The table below lists the expected characteristic absorption bands for this compound based on its functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (Broad) | O-H Stretching | Hydroxyl groups (H-bonding) |

| 2950 - 2850 | C-H Stretching | Aliphatic C-H |

| 1610 - 1550 | Asymmetric Stretching | Carboxylate (COO⁻) |

| 1420 - 1360 | Symmetric Stretching | Carboxylate (COO⁻) |

| 1200 - 1000 | C-O Stretching | Alcohols and ether linkage |

Data inferred from studies on polyhydroxy compounds and potassium carboxylates.[5][6][7]

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing solid powder samples like this compound is using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Sample Preparation:

-

Ensure the this compound sample is dry and in a fine powder form. No extensive preparation is needed for the ATR method.

-

-

Instrument Setup:

-

Use an FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[9]

-

Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[8]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[10]

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks and compare them to known functional group frequencies.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine its exact molecular weight and confirm its elemental composition.

Analyses have been performed in both positive and negative ion modes, yielding characteristic ions that confirm the structure.[1][11]

Data Presentation: High-Resolution Mass Spectrometry Data

The following table summarizes the key ions observed for this compound in HRMS analysis.

| Ionization Mode | Observed Ion | Formula | Calculated m/z | Observed m/z |

| Positive ESI (+) | [M+H]⁺ | C₁₂H₂₃O₁₂ | 359.1184 | - |

| Positive ESI (+) | [M+K]⁺ | C₁₂H₂₂O₁₂K | 397.0743 | 397.0665 |

| Negative ESI (-) | [M-H]⁻ | C₁₂H₂₁O₁₂ | 357.1038 | 357.1042 |

Data sourced from Delagustin et al., 2017 and supplementary materials.[1][2] The molecular formula of this compound is C₁₂H₂₁KO₁₂. The [M+K]⁺ ion is particularly diagnostic.

Experimental Protocol for Mass Spectrometry

The following outlines a general protocol for HRMS analysis of this compound using an ESI-QTOF (Quadrupole Time-of-Flight) instrument.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system. A common choice for ESI is a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid for positive mode or ammonium (B1175870) hydroxide (B78521) for negative mode to aid ionization.[12]

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Calibrate the instrument using a known calibration standard to ensure high mass accuracy.

-

Set up the ESI source parameters: capillary voltage (e.g., 3-4 kV), nebulizing gas flow, and source temperature. These parameters need to be optimized for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]

-

Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., m/z 100-1000).

-

(Optional) Perform tandem MS (MS/MS) experiments by selecting a precursor ion of interest (e.g., m/z 397.07 or 357.10) and fragmenting it to obtain structural information.

-

-

Data Analysis:

-

Analyze the acquired spectra to identify the m/z values of the molecular ions and any adducts.

-

Use the instrument software to calculate the elemental composition from the accurate mass measurements and compare it with the theoretical formula of this compound.

-

Analyze fragmentation patterns from MS/MS data to further confirm the molecular structure.

-

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Hyperpolarized 13C NMR Reveals Pathway Regulation in Lactococcus lactis and Metabolic Similarities and Differences Across the Tree of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. rtilab.com [rtilab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ctdp.org [ctdp.org]

- 13. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry [mdpi.com]

The Core Mechanism of Potassium Lactobionate in Organ Preservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preservation of organs for transplantation is a critical factor in determining graft success. The period between organ procurement and transplantation, known as ischemia time, is characterized by a lack of blood flow and oxygen, leading to cellular injury and organ damage. The development of effective organ preservation solutions has been paramount in extending the viability of organs ex vivo. Among the key components of modern preservation solutions, potassium lactobionate (B10762962) has emerged as a cornerstone ingredient, particularly in the widely used University of Wisconsin (UW) solution. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of potassium lactobionate in organ preservation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Protective Mechanisms of this compound

This compound exerts its protective effects through several key mechanisms that counteract the detrimental cellular events occurring during cold ischemia and reperfusion.

Prevention of Cellular Edema

During hypothermic ischemia, the cellular sodium-potassium pump (Na+/K+-ATPase), which is dependent on ATP, becomes dysfunctional. This leads to an influx of sodium and chloride ions into the cell, followed by an osmotic influx of water, resulting in cellular swelling or cytotoxic edema. Lactobionate, a large, impermeant anion with a molecular weight of 358.3 g/mol , cannot readily cross the cell membrane.[1][2] Its presence in the extracellular space counteracts the osmotic gradient created by the intracellular accumulation of small solutes, thereby preventing the influx of water and subsequent cell swelling.[3][4] This is a critical protective mechanism, as cellular edema can lead to membrane rupture, organelle damage, and compression of capillaries, which impairs reperfusion.

Attenuation of Oxidative Stress via Iron Chelation

Reperfusion of an ischemic organ introduces oxygen back into the tissue, which can lead to a burst of reactive oxygen species (ROS) production, a phenomenon known as ischemia-reperfusion injury. One of the key drivers of this oxidative stress is the presence of free iron, which catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction. Lactobionic acid has been shown to be an effective chelator of ferric iron (Fe3+).[5] By binding to iron, lactobionate reduces its availability to participate in redox reactions, thereby mitigating the generation of ROS and subsequent lipid peroxidation, protein damage, and DNA damage.[5][6][7]

Mitigation of Calcium-Mediated Injury through Calcium Chelation

Ischemia leads to a breakdown of cellular ion gradients, including an increase in intracellular calcium concentration. Elevated cytosolic calcium can activate a number of degradative enzymes, including proteases (calpains), phospholipases, and endonucleases, which contribute to cellular injury and apoptosis.[8][9] Lactobionate has the ability to chelate calcium ions, which may help to buffer the rise in intracellular calcium during ischemia and reperfusion.[1] By maintaining calcium homeostasis, lactobionate can help to prevent the activation of these calcium-dependent injury pathways and inhibit the mitochondrial permeability transition, a key event in apoptotic cell death.[8][10][11]

Quantitative Data on the Efficacy of Lactobionate-Containing Solutions

The superior efficacy of organ preservation solutions containing this compound, primarily the UW solution, has been demonstrated in numerous experimental and clinical studies. The following tables summarize key quantitative data from comparative studies.

| Preservation Solution | Organ | Outcome Measure | Result | Reference |

| UW Solution vs. Euro-Collins (EC) Solution | Kidney | 1-Year Graft Survival | 92% (UW) vs. 86% (EC) | [12] |

| Kidney | Delayed Graft Function (DGF) | 35.8% (UW) vs. 52.2% (EC) | [12] | |

| UW Solution vs. Celsior Solution | Kidney | Delayed Graft Function (DGF) | 33.9% (UW) vs. 31.3% (Celsior) | [12] |

| Kidney | 2-Year Graft Survival | 75% (UW) vs. 84% (Celsior) | [12] | |

| Simplified UW Solution vs. Variants | Rat Liver | 1-Week Survival (9 hr preservation) | 56% (Full UW) vs. 53% (Simplified UW with Lactobionate) | [1] |

| Simplified UW Solution vs. Lactobionate Replacement | Rat Liver | 1-Week Survival (30 hr preservation) | 20% (Lactobionate replaced with Gluconate) | [13] |

| Rat Liver | 1-Week Survival (30 hr preservation) | 0% (Lactobionate replaced with Chloride) | [13] | |

| Saline vs. Saline + Dextran vs. Saline + Dextran + Lactobionate vs. UW Solution | Rodent Small Bowel | Permeability (nmol/cm²/h) after 10h storage | 215 (Saline), 76 (Saline + Dextran + Lactobionate), 400 (UW) | [4] |

| Rodent Small Bowel | ATP levels after 10h storage | Significantly greater in Saline + Dextran + Lactobionate group compared to Saline or UW | [4] |

Key Experimental Protocols

The following are summaries of methodologies used in key experiments to evaluate the efficacy of this compound in organ preservation.

Orthotopic Rat Liver Transplantation Model

This model is frequently used to assess the effectiveness of preservation solutions on liver grafts.

-

Animal Preparation: Male Lewis rats are typically used as both donors and recipients. The animals are anesthetized, and the donor's abdomen is opened.

-

In Situ Flushing: The portal vein and aorta are cannulated. The liver is flushed in situ with the cold (4°C) preservation solution being tested (e.g., UW solution or a variant) to remove blood and rapidly cool the organ.

-

Hepatectomy and Cold Storage: The liver is then excised and stored in the same preservation solution at 4°C for a specified period (e.g., 9 or 30 hours).[1]

-

Orthotopic Transplantation: The recipient rat undergoes a total hepatectomy. The preserved donor liver is then implanted by anastomosing the suprahepatic and infrahepatic vena cava, the portal vein, and the hepatic artery.

-

Postoperative Monitoring and Analysis: The recipient animals are monitored for survival. At specified time points, blood and tissue samples may be collected to assess liver function (e.g., serum levels of AST, ALT, bilirubin) and for histological examination.[14]

Isolated Perfused Rabbit Heart (Langendorff) Model

This ex vivo model allows for the assessment of cardiac function after a period of cold storage.

-

Heart Excision: A rabbit is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.[15][16]

-

Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[15][17]

-

Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This perfusion maintains the viability of the heart muscle.[15][17]

-

Cold Storage: Before assessing function, the heart is flushed with the cold preservation solution and stored at 4°C for the desired duration.

-

Functional Assessment: After cold storage, the heart is re-perfused on the Langendorff apparatus. Cardiac function is assessed by measuring parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow. Enzyme leakage (e.g., creatine (B1669601) kinase, lactate (B86563) dehydrogenase) into the perfusate can also be measured as an indicator of myocardial injury.[18]

Signaling Pathways and Mechanistic Diagrams

The protective effects of this compound can be visualized through its influence on key cellular signaling pathways involved in ischemia-reperfusion injury.

References

- 1. Rat liver preservation. I. The components of UW solution that are essential to its success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell impermeant based low volume resuscitation in hemorrhagic shock: A biological basis for injury involving cell swelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of impermeant support in small bowel preservation: a morphologic, metabolic and functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactobionic acid as an iron chelator: a rationale for its effectiveness as an organ preservant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase-dependent iron dysmetabolism in myocardial ischemia-reperfusion injury: From mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Calcium signaling and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium is a key signaling molecule in beta-lapachone-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preservation Solutions for Kidney Transplantation: History, Advances and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organ preservation: current limitations and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Langendorff Heart [sheffbp.co.uk]

- 16. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 18. Cold storage of the heart with University of Wisconsin solution and 2,3-butanedione monoxime: Langendorff vs isolated working rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]

Cryoprotective Mechanism of Potassium Lactobionate on a Cellular Level: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation, the process of preserving biological materials at cryogenic temperatures, is a cornerstone of modern biomedical research and clinical applications. The success of cryopreservation hinges on the efficacy of cryoprotective agents (CPAs) to mitigate the cellular damage induced by freezing and thawing. While permeating CPAs like dimethyl sulfoxide (B87167) (DMSO) are widely used, their inherent cytotoxicity necessitates the exploration of alternative or supplementary agents. Potassium lactobionate (B10762962), a salt of lactobionic acid, has emerged as a significant component in organ preservation solutions, and its cryoprotective properties at the cellular level are of increasing interest. This technical guide provides a comprehensive overview of the core cryoprotective mechanisms of potassium lactobionate, supported by experimental data and protocols.

Lactobionic acid is a disaccharide formed from gluconic acid and galactose. As a large, hydrophilic molecule, this compound is classified as a non-permeating cryoprotectant. Its protective effects are primarily attributed to its ability to stabilize the extracellular environment, prevent cellular swelling, and exert antioxidant effects.

Core Cryoprotective Mechanisms

The cryoprotective action of this compound is multifaceted, involving several key mechanisms that collectively enhance cell survival during the freeze-thaw cycle.

Osmotic Stabilization and Prevention of Cell Swelling

During the initial stages of freezing, as extracellular water crystallizes, the concentration of solutes in the remaining unfrozen solution increases. This hypertonic environment draws water out of the cells, leading to significant cellular dehydration and shrinkage. As a large, membrane-impermeant molecule, this compound remains in the extracellular space, counteracting this osmotic shift. By increasing the osmolality of the extracellular medium, it reduces the transmembrane osmotic gradient, thereby minimizing excessive water efflux and preventing lethal cell shrinkage.

Inhibition of Intracellular Ice Formation

Intracellular ice formation (IIF) is a primary cause of cell death during cryopreservation, as ice crystals can physically disrupt intracellular organelles and membranes.[1][2][3] By maintaining a higher extracellular solute concentration, this compound promotes controlled cellular dehydration. This reduction in intracellular water content is crucial for preventing the nucleation and growth of damaging ice crystals within the cytoplasm.[4] While it does not directly enter the cell to prevent IIF, its extracellular osmotic action is a critical preventative measure.

Membrane Stabilization

The cell membrane is particularly vulnerable to damage during the phase transitions of water and lipids that occur during freezing and thawing. Non-permeating cryoprotectants like sugars are known to interact with the polar head groups of phospholipids (B1166683) in the cell membrane, helping to maintain membrane integrity and fluidity at low temperatures.[5] While direct evidence for this compound is still emerging in the context of isolated cells, its role in preserving the complex cellular architecture of whole organs suggests a significant membrane-stabilizing effect.

Antioxidant Activity

The freeze-thaw process is known to induce oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This can lead to lipid peroxidation, protein damage, and DNA fragmentation, ultimately contributing to apoptosis. Lactobionic acid has been shown to possess antioxidant properties, partly through its ability to chelate iron ions, which are catalysts in the formation of highly reactive hydroxyl radicals. By scavenging these free radicals, this compound can mitigate oxidative damage and improve post-thaw cell viability.[8]

Quantitative Data Presentation

The efficacy of a cryoprotectant is ultimately determined by quantitative measures of cell survival and function post-thaw. The following tables summarize key data, comparing the performance of lactobionate (often in the form of its acid or other salts) with other common non-permeating cryoprotectants. It is important to note that much of the specific data for lactobionate in isolated cell cryopreservation is extrapolated from its use in organ preservation and studies on similar non-permeating sugars.

Table 1: Comparison of Post-Thaw Motility and Membrane Integrity of Spermatozoa with Various Non-Permeating Cryoprotectants

| Cryoprotectant (0.3 M) | Post-Thaw Motility (%) | Post-Thaw Membrane Integrity (%) |

| Sucrose | 61 | 37.5 |

| Raffinose | 59 | 40.5 |

| Trehalose | 61 | 41 |

| Lactose | Not specified | Not specified |

| Lactobionate (Inferred) | Similar to other disaccharides | Similar to other disaccharides |

Data adapted from studies on mouse sperm cryopreservation.[9][10] The performance of lactobionate is inferred to be in a similar range to other disaccharides due to its similar molecular size and non-permeating nature.

Table 2: Viability and Apoptosis Rates of Mesenchymal Stem Cells (MSCs) with Different Cryopreservation Agents

| Cryopreservation Medium | Post-Thaw Viability (%) (Trypan Blue) | Early Apoptosis (%) (Annexin V/PI) | Late Apoptosis/Necrosis (%) (Annexin V/PI) |

| 10% DMSO | ~85 | ~5 | ~10 |

| 5% DMSO + 0.1 M Sucrose | ~88 | ~4 | ~8 |

| 5% DMSO + 0.1 M Trehalose | ~90 | ~3 | ~7 |

| 5% DMSO + 0.1 M this compound (Hypothesized) | ≥90 | ≤3 | ≤7 |

This table presents typical data for MSCs cryopreserved with standard protocols and hypothesizes the potential performance of this compound based on its known protective mechanisms.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating the efficacy of any cryoprotectant. Below are methodologies for key experiments to assess the cryoprotective effects of this compound.

Protocol 1: Cryopreservation of Adherent Cells (e.g., Mesenchymal Stem Cells)

-

Cell Preparation: Culture cells to 80-90% confluency. Harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express). Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Cryoprotectant Solution Preparation: Prepare a freezing medium consisting of a basal medium (e.g., DMEM), 10% Fetal Bovine Serum (FBS), 5% DMSO, and 0.1 M this compound. Filter-sterilize the solution.

-

Cell Resuspension: Resuspend the cell pellet in the cryoprotectant solution to a final concentration of 1-5 x 10^6 cells/mL.

-

Freezing: Aliquot the cell suspension into cryovials. Place the vials in a controlled-rate freezer programmed to cool at -1°C/minute to -80°C. Alternatively, use a commercial freezing container (e.g., Mr. Frosty™) placed in a -80°C freezer overnight.

-

Storage: Transfer the cryovials to a liquid nitrogen vapor phase storage tank for long-term preservation.

-

Thawing: Rapidly thaw the cryovials in a 37°C water bath.

-

Post-Thaw Processing: Immediately transfer the thawed cell suspension to a tube containing pre-warmed culture medium. Centrifuge at 300 x g for 5 minutes to remove the cryoprotectant. Resuspend the cell pellet in fresh culture medium and plate for culture.

Protocol 2: Assessment of Post-Thaw Cell Viability and Membrane Integrity

-

Trypan Blue Exclusion Assay:

-

Mix a small aliquot of the post-thaw cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

-

Fluorescence-Based Membrane Integrity Assay (e.g., Propidium Iodide Staining):

-

Resuspend the post-thaw cells in a suitable buffer (e.g., PBS).

-

Add Propidium Iodide (PI) to a final concentration of 1 µg/mL.

-

Incubate for 5-15 minutes in the dark.

-

Analyze the cell suspension using a flow cytometer. Cells with compromised membrane integrity will be PI-positive.[12]

-

Protocol 3: Quantification of Apoptosis

-

Annexin V/Propidium Iodide (PI) Staining:

-

Wash the post-thaw cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][13]

-

-

Caspase Activity Assay:

-

Use a commercially available kit to measure the activity of key apoptosis-executing enzymes, such as caspase-3 and caspase-7.[14][15][16]

-

Lyse the post-thaw cells and incubate the lysate with a fluorogenic caspase substrate.

-

Measure the fluorescence intensity, which is proportional to the caspase activity.

-

Mandatory Visualizations

Signaling Pathways

Conclusion

This compound demonstrates significant promise as a cryoprotective agent for cellular applications, primarily through its action as a non-permeating osmolyte that stabilizes the extracellular environment, prevents cellular swelling, and mitigates intracellular ice formation. Its antioxidant properties further contribute to reducing cryoinjury by combating oxidative stress. While direct, extensive quantitative data and specific signaling pathway elucidation for its use in isolated cell cryopreservation are still areas of active research, the principles derived from its successful application in organ preservation and the behavior of similar non-permeating sugars provide a strong foundation for its utility. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate and optimize the use of this compound for the cryopreservation of specific cell types, paving the way for the development of more effective and less toxic cryopreservation strategies.

References

- 1. Intracellular ice formation: cryomicroscopical observation and calorimetric measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Ice Formation: The Enigmatic Role of Cell-Cell Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of controlled ice nucleation on intracellular dehydration, ice formation and their implications on T cell freeze-thaw viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ice Inhibition for Cryopreservation: Materials, Strategies, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Feasibility of Antioxidants Avoiding Oxidative Damages from Reactive Oxygen Species in Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of antioxidant supplementation of cryopreservation medium on post-thaw integrity of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meddocsonline.org [meddocsonline.org]

- 9. Comparison of permeating and nonpermeating cryoprotectants for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sartorius.com [sartorius.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal stem cells derived from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of caspases in cryoinjury: caspase inhibition strongly improves the recovery of cryopreserved hematopoietic and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of caspase-3/7, an apoptotic-related marker, during incubation and cryopreservation of alpaca (Vicugna pacos) spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of Potassium Lactobionate with Cell Membranes During Hypothermic Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothermic storage is a cornerstone of organ transplantation and cell-based therapies, aiming to reduce metabolic rate and preserve cellular integrity outside the body. However, the cold environment itself can induce a cascade of detrimental cellular events, collectively known as cold-induced injury. A primary manifestation of this injury is cell swelling, driven by the failure of temperature-sensitive ion pumps and the subsequent influx of ions and water. Potassium lactobionate (B10762962) has emerged as a critical component in preservation solutions, most notably the University of Wisconsin (UW) solution, to counteract these effects. This technical guide provides an in-depth analysis of the interaction of potassium lactobionate with cell membranes during hypothermic storage, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action: Prevention of Cellular Edema

During hypothermia, the activity of the Na+/K+-ATPase pump is significantly reduced. This enzymatic pump is crucial for maintaining the high intracellular potassium (K+) and low intracellular sodium (Na+) concentrations characteristic of healthy cells. Its inhibition during cold storage leads to an influx of Na+ and an efflux of K+, driven by their respective concentration gradients. The accumulation of intracellular solutes creates an osmotic imbalance, drawing water into the cell and causing it to swell. This cellular edema can lead to membrane damage, organelle dysfunction, and ultimately, cell death.

This compound addresses this challenge through the action of the lactobionate anion. Lactobionate is a large, impermeant anion that does not readily cross the cell membrane. Its presence in the extracellular preservation solution provides an osmotic counterbalance, preventing the net influx of water and subsequent cell swelling.[1] By replacing chloride, a smaller and more permeable anion, with lactobionate, the osmotic gradient driving water into the cell is effectively neutralized.[1] This preservation of normal cell volume is a critical factor in maintaining membrane integrity and overall cell viability during prolonged hypothermic storage.

Quantitative Data on the Efficacy of Lactobionate-Containing Solutions

The inclusion of this compound in preservation solutions has demonstrated a significant improvement in cell and organ viability during hypothermic storage. The following tables summarize key quantitative findings from various studies.

| Parameter | Preservation Solution | Cell/Organ Type | Storage Duration | Result | Reference |

| Cell Swelling (Water Gain) | UW Lactobionate | Hepatocytes | 24 hours | 30-40% | [2] |

| LDH Release | UW Lactobionate | Hepatocytes | 24 hours | Up to 60% | [2] |

| Graft Survival | UW Solution | Cardiac Allograft | 18 hours | 66% | [3] |

| Graft Survival | Stanford Solution | Cardiac Allograft | 18 hours | 0% | [3] |

| Cell Viability & Monolayer Continuity | Lactobionate-based solutions | Human Endothelial Cells | 16 hours | Significantly better than citrate-based solutions | [2] |

| 30-Day Patient Survival | UW Solution | Heart Transplant | N/A | 96.72% | [4] |

| 30-Day Patient Survival | Celsior Solution | Heart Transplant | N/A | 95.41% | [4] |

| 1-Year Patient Survival | UW Solution | Heart Transplant | N/A | 89.64% | [4] |

| 1-Year Patient Survival | Celsior Solution | Heart Transplant | N/A | 87.00% | [4] |

Note: The data presented is a summary from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cell viability and membrane integrity during hypothermic storage. Below are protocols for key experiments cited in the literature.

Lactate Dehydrogenase (LDH) Release Assay for Cell Viability

This assay quantifies the release of the cytosolic enzyme LDH into the supernatant, which is an indicator of plasma membrane damage.

Materials:

-

96-well flat-bottom microtiter plates

-

Cell culture medium

-

Lysis solution (e.g., 1% Triton X-100)

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.

-

Hypothermic Storage: Replace the culture medium with the desired preservation solutions (e.g., control vs. This compound-containing solution) and store at 4°C for the desired duration.

-

Sample Collection: After storage, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Maximum LDH Release Control: To the original plate, add 10 µL of lysis solution to control wells to induce maximum LDH release. Incubate for 45 minutes at 37°C. Collect 50 µL of the supernatant.

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Calculation: Calculate the percentage of LDH release using the following formula: % LDH Release = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 (Spontaneous LDH release is from untreated cells stored under normal conditions).

Flow Cytometry for Cell Viability Using Propidium Iodide (PI) Staining

Flow cytometry allows for the rapid quantification of viable and non-viable cells in a population. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

Materials:

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (1 mg/mL stock)

-

FACS tubes

Protocol:

-

Cell Preparation: Following hypothermic storage, gently collect the cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of flow cytometry staining buffer.

-

PI Staining: Add 5-10 µL of PI staining solution to each sample.

-

Incubation: Incubate the cells for 15 minutes on ice in the dark.

-

Analysis: Analyze the samples on a flow cytometer. Exclude cell debris based on forward and side scatter properties. Live cells will be PI-negative, while dead cells will be PI-positive.

Assessment of Mitochondrial Function in Cold-Stored Cells

Mitochondrial integrity is a key indicator of cell health. High-resolution respirometry can be used to assess mitochondrial function in permeabilized cells.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Mitochondrial respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

-

Digitonin (B1670571) for cell permeabilization

-

Substrates and inhibitors (e.g., malate (B86768), pyruvate (B1213749), ADP, succinate (B1194679), rotenone (B1679576), antimycin A)

Protocol:

-

Cell Preparation: After hypothermic storage, harvest cells and resuspend them in the mitochondrial respiration medium.

-

Permeabilization: Add digitonin to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Respirometry: Transfer the permeabilized cell suspension to the respirometer chambers.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add malate and pyruvate to assess Complex I-linked respiration (LEAK state).

-

Add ADP to measure oxidative phosphorylation capacity (OXPHOS).

-

Add succinate to assess Complex I & II-linked respiration.

-

Add rotenone to inhibit Complex I and measure Complex II-linked respiration.

-

Add antimycin A to inhibit Complex III and measure residual oxygen consumption.

-

-

Data Analysis: Analyze the oxygen consumption rates at each step to determine the respiratory capacities of different parts of the electron transport chain.

Signaling Pathways and Logical Relationships

While direct modulation of specific signaling pathways by this compound is not extensively documented, its primary role in preventing cell swelling has significant downstream implications for cellular signaling cascades activated by hypothermic stress.